molecular formula C5H7FO2 B13003781 (R)-3-Fluorotetrahydro-4H-pyran-4-one

(R)-3-Fluorotetrahydro-4H-pyran-4-one

Cat. No.: B13003781
M. Wt: 118.11 g/mol
InChI Key: QORMSHMHGGKSSD-SCSAIBSYSA-N
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Description

®-3-Fluorotetrahydro-4H-pyran-4-one is a chiral fluorinated organic compound It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with a fluorine atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluorotetrahydro-4H-pyran-4-one typically involves the fluorination of tetrahydropyran derivatives. One common method is the enantioselective fluorination of tetrahydropyran-4-one using chiral fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as chiral ligands or Lewis acids to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of ®-3-Fluorotetrahydro-4H-pyran-4-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluorotetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of tetrahydropyran.

Scientific Research Applications

®-3-Fluorotetrahydro-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.

    Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its chiral nature and fluorine atom, which can be detected using NMR spectroscopy.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased bioavailability and stability.

Mechanism of Action

The mechanism of action of ®-3-Fluorotetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound’s chiral nature allows it to interact selectively with enantiomer-specific targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorotetrahydro-4H-pyran-4-one: The non-chiral version of the compound.

    3-Chlorotetrahydro-4H-pyran-4-one: A similar compound with a chlorine atom instead of fluorine.

    3-Bromotetrahydro-4H-pyran-4-one: A similar compound with a bromine atom instead of fluorine.

Uniqueness

®-3-Fluorotetrahydro-4H-pyran-4-one is unique due to its chiral nature and the presence of a fluorine atom. The chiral center allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry. The fluorine atom enhances the compound’s stability and bioavailability, making it suitable for various applications in materials science and industrial chemistry.

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

(3R)-3-fluorooxan-4-one

InChI

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m1/s1

InChI Key

QORMSHMHGGKSSD-SCSAIBSYSA-N

Isomeric SMILES

C1COC[C@H](C1=O)F

Canonical SMILES

C1COCC(C1=O)F

Origin of Product

United States

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